N'-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride
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Overview
Description
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrothienyl group with a dioxido substituent and a diisopropylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride typically involves the following steps:
Formation of the Tetrahydrothienyl Group: The starting material, tetrahydrothiophene, undergoes oxidation to form the 1,1-dioxidotetrahydrothienyl group.
Introduction of the Diamine Moiety: The oxidized intermediate is then reacted with diisopropylethane-1,2-diamine under controlled conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the tetrahydrothienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The dioxido group and diamine moiety can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
- 2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride
- N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine hydrochloride
Uniqueness
N’-(1,1-dioxidotetrahydrothien-3-yl)-N,N-diisopropylethane-1,2-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in aqueous solutions and potential for diverse chemical reactions make it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H27ClN2O2S |
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Molecular Weight |
298.87 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H26N2O2S.ClH/c1-10(2)14(11(3)4)7-6-13-12-5-8-17(15,16)9-12;/h10-13H,5-9H2,1-4H3;1H |
InChI Key |
LOBIZYYTCZCIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1CCS(=O)(=O)C1)C(C)C.Cl |
Origin of Product |
United States |
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